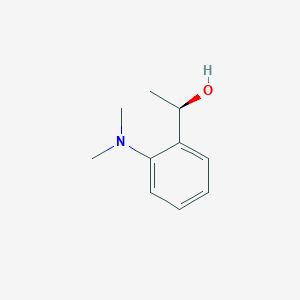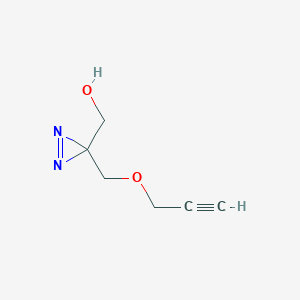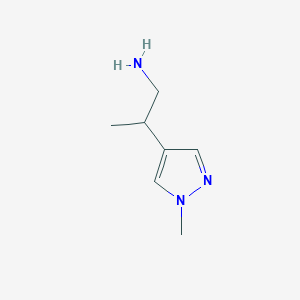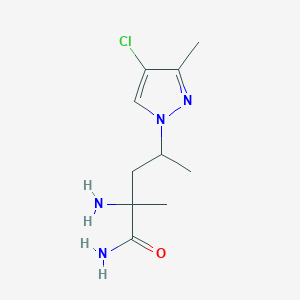
(R)-1-(2-(Dimethylamino)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-(Dimethylamino)phenyl)ethan-1-ol is a chiral compound with a phenyl ring substituted with a dimethylamino group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Dimethylamino)phenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-1-(2-(Dimethylamino)phenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-(Dimethylamino)phenyl)ethan-1-ol may involve catalytic hydrogenation processes using chiral catalysts to achieve the desired enantiomeric purity. Flow microreactor systems can also be employed to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
®-1-(2-(Dimethylamino)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ®-1-(2-(Dimethylamino)phenyl)ethanone or ®-1-(2-(Dimethylamino)phenyl)ethanal.
Reduction: Formation of ®-1-(2-(Dimethylamino)phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-1-(2-(Dimethylamino)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-1-(2-(Dimethylamino)phenyl)ethan-1-ol depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions with aromatic residues in proteins .
類似化合物との比較
Similar Compounds
- (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol
- ®-1-(2-(Methylamino)phenyl)ethan-1-ol
- ®-1-(2-(Dimethylamino)phenyl)propan-1-ol
Uniqueness
®-1-(2-(Dimethylamino)phenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a dimethylamino group and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(1R)-1-[2-(dimethylamino)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3/t8-/m1/s1 |
InChIキー |
JXVZATODPMOZFU-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1N(C)C)O |
正規SMILES |
CC(C1=CC=CC=C1N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)





